Einecs 281-828-1

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive list of chemicals marketed in the EU between 1971 and 1981. Each entry is assigned a unique identifier, such as EINECS 281-828-1, which corresponds to a specific chemical compound.

EINECS compounds are critical for regulatory compliance, safety assessments, and industrial applications. For example, EINECS-listed substances like phenylboronic acid (EINECS 202-701-9) and sodium permanganate (EINECS 231-665-7) have documented uses in pharmaceuticals and water treatment, respectively . Similarly, this compound would follow standardized criteria for purity, stability, and toxicity, as mandated by EU regulations.

Properties

CAS No. |

84030-53-5 |

|---|---|

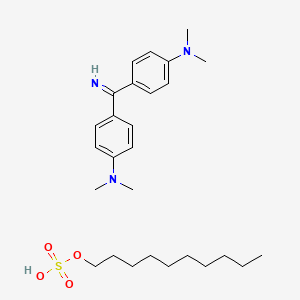

Molecular Formula |

C27H43N3O4S |

Molecular Weight |

505.7 g/mol |

IUPAC Name |

decyl hydrogen sulfate;4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C17H21N3.C10H22O4S/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h5-12,18H,1-4H3;2-10H2,1H3,(H,11,12,13) |

InChI Key |

IMQDQZYZNVIZOL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOS(=O)(=O)O.CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butylcyclohexyl acetate typically involves the esterification of 2-tert-butylcyclohexanol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In industrial settings, the production of 2-tert-butylcyclohexyl acetate is scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of advanced separation techniques such as distillation and crystallization ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-tert-butylcyclohexyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-tert-butylcyclohexanone or 2-tert-butylcyclohexanoic acid.

Reduction: Formation of 2-tert-butylcyclohexanol.

Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

2-tert-butylcyclohexyl acetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: Used in the production of fragrances, flavors, and as an additive in various industrial products.

Mechanism of Action

The mechanism of action of 2-tert-butylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Research Findings and Data Limitations

Gaps in Current Data

The provided evidence lacks direct information on this compound, necessitating reliance on analogous compounds. For example:

- ERGO vs. EINECS Analysis : demonstrates that ERGO reference substances cover ~28% of the EINECS physicochemical domain, suggesting this compound may align with ERGO’s bioavailability parameters .

- Synthetic Accessibility : Compounds like CAS 2840-28-0 have high synthetic accessibility scores (1.12), indicating scalable production methods .

Recommendations for Future Studies

Structural Elucidation : Use NMR and mass spectrometry to confirm this compound’s molecular structure.

Toxicity Profiling: Conduct in vitro assays (e.g., Ames test) to assess genotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.